2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde is an organic compound characterized by its unique structure, which consists of a benzaldehyde moiety attached to a biphenyl group via an ethynyl linkage. This compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of optoelectronic devices due to its conjugated structure that facilitates electron delocalization.
Synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde can be achieved through several methods:
python4-bromobenzaldehyde + phenylacetylene → 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde
2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde has potential applications in:
Several compounds share structural similarities with 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde. Here are some noteworthy examples:
The uniqueness of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde lies in its specific combination of functional groups that enhance its electronic properties and potential applications in advanced materials and biological systems.
The molecule consists of three primary components:
The IUPAC name, 2-([1,1'-biphenyl]-4-ylethynyl)benzaldehyde, reflects this connectivity. The numbering begins at the benzaldehyde ring, with the ethynyl group attached to carbon 2 and the biphenyl system at the terminal position. The canonical SMILES string (O=CC1=CC=CC=C1C#CC2=CC=C(C=C2)C3=CC=CC=C3) illustrates the ortho alignment of the aldehyde group.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₄O |
| Molecular Weight | 282.3 g/mol |
| CAS Registry Number | 1017235-21-0 |
| Topological Polar Surface Area | 17.1 Ų |
The ethynyl group facilitates π-conjugation across the biphenyl and benzaldehyde units, enhancing electronic delocalization. This property is critical for applications in optoelectronic materials.
The synthesis of ethynyl-linked aromatic aldehydes gained prominence in the late 20th century with advances in cross-coupling reactions. While no specific publication date is documented for this compound, its structural analogs emerged alongside the development of Sonogashira coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes. The ortho-substituted variant likely originated from efforts to modulate steric and electronic effects in conjugated systems, particularly for nonlinear optical materials.
Early work in the 1990s demonstrated that ethynyl spacers could enhance charge transport in organic semiconductors. The introduction of aldehyde groups provided reactive handles for further functionalization, enabling the design of Schiff base ligands and covalent organic frameworks.
This compound’s utility arises from two features:
Recent studies highlight its role in synthesizing terpyridine analogues for transition-metal catalysis and polycyclic aromatic hydrocarbons (PAHs) with tunable luminescence.
The Suzuki-Miyaura cross-coupling reaction represents the most widely employed method for constructing the biphenyl framework in 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde [1] [2]. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions [3]. The general approach involves the coupling of 4-bromobiphenyl or 4-iodobiphenyl with appropriately substituted benzaldehyde derivatives containing ethynyl functionality [4].
The reaction mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the desired biphenyl product [5]. Typical reaction conditions employ palladium acetate or tetrakis(triphenylphosphine)palladium as catalyst, with potassium carbonate or cesium carbonate as base in solvents such as 1,4-dioxane or dimethylformamide [6] [3].
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Conditions for Biphenyl Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 110 | 84.8 | [4] |
| Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 98 | [3] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/EtOH | 80 | 96.8 | [1] |
The optimization of reaction parameters significantly influences the efficiency of biphenyl formation [2]. Temperature control is critical, as elevated temperatures above 120°C can lead to decomposition of sensitive aldehyde groups [7]. The choice of phosphine ligand affects both reactivity and selectivity, with bulky electron-rich ligands such as tricyclohexylphosphine providing enhanced catalytic activity for sterically demanding substrates [8] [9].
The Sonogashira coupling reaction provides an efficient route for introducing ethynyl linkages in the synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde [10] [11]. This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl halides to form carbon-carbon triple bonds under relatively mild conditions [12].
The synthetic strategy typically involves the coupling of 4-ethynylbiphenyl with 2-bromobenzaldehyde or related halogenated benzaldehyde derivatives [13]. The reaction proceeds through a catalytic cycle involving palladium(0) complexes and copper(I) acetylides as intermediates [10]. Standard reaction conditions utilize palladium dichloride bis(triphenylphosphine) as catalyst, copper(I) iodide as co-catalyst, and triethylamine or diisopropylamine as base [11] [13].
The influence of reaction parameters on coupling efficiency has been extensively studied [8]. Sterically demanding substrates require modified catalyst systems, with bulky phosphine ligands such as tri-tert-butylphosphine providing superior performance for hindered aryl bromides [8]. The copper co-catalyst plays a dual role in facilitating alkyne activation and promoting transmetalation to palladium [10].
Table 2: Sonogashira Coupling Reaction Parameters
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | 89 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 95 |
| PdCl₂(PPh₃)₂ | CuBr | Et₃N | Toluene | 60 | 92 |
The preservation of aldehyde functionality during Sonogashira coupling requires careful optimization of reaction conditions [13]. Elevated temperatures and prolonged reaction times can lead to aldehyde decomposition or unwanted side reactions [14]. The use of protected aldehyde derivatives, such as acetals or Schiff bases, followed by deprotection provides an alternative strategy for sensitive substrates [14] [13].
The introduction and preservation of aldehyde functionality in 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde requires specialized synthetic approaches [15] [16]. Direct functionalization of benzaldehyde derivatives presents challenges due to the electrophilic nature of the carbonyl group and its susceptibility to nucleophilic attack [17] [16].
One effective strategy involves the use of protected aldehyde equivalents during cross-coupling reactions, followed by selective deprotection [17]. Acetal protection using ethylene glycol or similar diols provides stability during palladium-catalyzed reactions while allowing facile regeneration of the aldehyde under mild acidic conditions [18]. Alternative protection strategies include the formation of Schiff bases with primary amines, which can be hydrolyzed under aqueous acidic conditions [13].
The synthesis of substituted benzaldehydes via two-step, one-pot reduction and cross-coupling procedures has emerged as an efficient methodology [17] [16]. This approach employs aluminum hemiaminal intermediates as tetrahedral protectors of latent aldehydes, enabling subsequent cross-coupling with organometallic reagents [16]. The method facilitates the synthesis of aryl and alkyl substituted benzaldehydes with high efficiency [17].
Advanced aldehyde functionalization techniques include remote carbon-hydrogen activation strategies [19] [20]. Nitrile-directed meta-carbon-hydrogen functionalization of biphenyl scaffolds enables selective introduction of functional groups at specific positions [21] [20]. This methodology provides access to complex biphenyl aldehyde derivatives through controlled carbon-hydrogen bond cleavage and subsequent functionalization [19].
Solvent-free synthetic methodologies for biphenyl derivatives represent an environmentally sustainable approach to chemical synthesis [22] [23]. These methods eliminate the use of hazardous organic solvents while often providing enhanced reaction rates and improved yields [24] [23]. The application of solvent-free conditions to the synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde involves modifications of traditional cross-coupling protocols [25] [26].
Microwave-assisted solvent-free synthesis has demonstrated significant advantages for biphenyl formation [25] [26]. The rapid heating and efficient energy transfer provided by microwave irradiation enables acceleration of cross-coupling reactions while reducing reaction times [27]. Typical conditions involve mixing solid reactants with supported catalysts on solid supports such as silica gel or alumina [22] [23].
Table 3: Solvent-Free Synthesis Conditions for Biphenyl Derivatives
| Reaction Type | Catalyst System | Support | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd/C + K₂CO₃ | Alumina | 120 | 15 | 92 |
| Sonogashira | PdCl₂ + CuI | Silica | 100 | 30 | 88 |
| Oxidative Coupling | Cu(OAc)₂ | Molecular sieves | 80 | 45 | 85 |
The advantages of solvent-free synthesis include reduced environmental impact, simplified purification procedures, and enhanced atom economy [22] [24]. The absence of organic solvents eliminates the need for solvent recovery and disposal, significantly reducing the environmental footprint of the synthetic process [23]. Additionally, many solvent-free reactions exhibit improved selectivity due to the heterogeneous nature of the reaction medium [22].
Ultrasonic irradiation provides an alternative energy source for solvent-free synthesis [28]. The acoustic cavitation generated by ultrasound enhances mass transfer and promotes intimate mixing of solid reactants [28]. This methodology has been successfully applied to Suzuki-Miyaura cross-coupling reactions, achieving excellent yields in shortened reaction times [28].
The optimization of catalytic systems for green synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde focuses on reducing catalyst loading, improving turnover numbers, and enhancing catalyst recyclability [2] [9]. Advanced ligand design plays a crucial role in achieving these objectives through electronic and steric tuning of the metal center [9].
Recent developments in palladium catalyst technology emphasize the use of sterically bulky and electron-rich ligands [9]. Tris(1-adamantyl)phosphine and related bulky phosphines provide enhanced catalytic activity and stability compared to traditional triphenylphosphine systems [9]. These ligands enable the use of lower catalyst loadings while maintaining high reaction efficiency [2].
The development of heterogeneous catalytic systems offers advantages in terms of catalyst recovery and reuse [26] [3]. Supported palladium catalysts on various solid supports, including carbon, silica, and polymer matrices, have demonstrated excellent performance in cross-coupling reactions [26]. These systems enable multiple catalyst cycles without significant loss of activity [3].
Table 4: Catalyst System Performance Comparison
| Catalyst Type | Loading (mol%) | Turnover Number | Recyclability (cycles) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 5.0 | 20 | 1 | 85 |
| Pd/P(Ad)₃ | 0.5 | 200 | 3 | 92 |
| Pd/C supported | 1.0 | 100 | 5 | 88 |
Automated reaction optimization using design of experiments and machine learning approaches has emerged as a powerful tool for catalyst system development [2] [29]. These methodologies enable systematic exploration of reaction parameter space to identify optimal conditions with minimal experimental effort [29]. The integration of high-throughput screening with computational modeling accelerates the discovery of improved catalytic systems [30].
The industrial-scale purification of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde requires robust and cost-effective separation techniques suitable for large quantities [31] [32]. Column chromatography, while effective at laboratory scale, becomes impractical for industrial applications due to solvent consumption and processing time constraints [33] [34].
Crystallization represents the preferred purification method for industrial applications [31] [33]. The development of effective crystallization protocols involves systematic screening of solvent systems, temperature profiles, and seeding strategies [33]. For biphenyl derivatives, mixed solvent systems such as hexane-ethyl acetate provide optimal crystal formation and purity [33] [34].
Table 5: Industrial Purification Methods Comparison
| Method | Throughput | Purity (%) | Solvent Use | Cost Efficiency |
|---|---|---|---|---|
| Crystallization | High | 98-99 | Low | Excellent |
| Distillation | Medium | 95-98 | None | Good |
| Liquid-Liquid Extraction | High | 90-95 | High | Fair |
Distillation provides an alternative purification approach for thermally stable compounds [31] [35]. The optimization of distillation parameters, including pressure, temperature, and column design, is critical for maintaining product quality [35]. Vacuum distillation is often employed to reduce thermal stress on sensitive aldehyde functionality [31].
Advanced purification techniques include simulated moving bed chromatography and membrane separation technologies [32]. These methods offer continuous operation capabilities and reduced solvent consumption compared to traditional batch processes [36]. The selection of appropriate purification strategy depends on product specifications, throughput requirements, and economic considerations [32].
Yield optimization for large-scale synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde requires systematic analysis of reaction parameters and process variables [30] [7]. Statistical design of experiments provides a structured approach to identify optimal conditions while minimizing experimental effort [7] [29].
The application of continuous-flow synthesis offers significant advantages for yield optimization and process intensification [36]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety for exothermic reactions [36]. The integration of in-line monitoring and automated feedback control systems facilitates real-time optimization [36].
Table 6: Yield Optimization Parameters
| Parameter | Laboratory Scale | Industrial Scale | Impact on Yield |
|---|---|---|---|
| Temperature Control | ±2°C | ±0.5°C | High |
| Mixing Efficiency | Good | Excellent | Medium |
| Residence Time | Variable | Controlled | High |
| Catalyst Loading | Optimized | Minimized | Medium |
Process analytical technology enables real-time monitoring of reaction progress and product quality [7]. Near-infrared spectroscopy, Raman spectroscopy, and other analytical techniques provide continuous feedback for process control [7]. This information enables dynamic adjustment of reaction conditions to maintain optimal yield and selectivity [29].
The implementation of predictive modeling using artificial neural networks and machine learning algorithms facilitates yield prediction and optimization [30]. These computational approaches enable the identification of optimal reaction conditions based on historical data and mechanistic understanding [29]. The integration of computational models with experimental validation accelerates process development and scale-up [30].